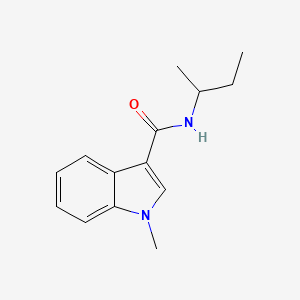
3-(2-chlorophenyl)-N-(2-methylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-methylpropyl)propanamide is a chemical compound that belongs to the class of drugs known as amides. This compound is also known as Clonazolam and is a research chemical that is used in scientific research. Clonazolam is a potent sedative and anxiolytic drug that is used in the treatment of anxiety disorders, insomnia, and panic attacks.
Mécanisme D'action
Clonazolam acts on the GABA-A receptor in the central nervous system, which is responsible for the sedative and anxiolytic effects of the drug. Clonazolam enhances the activity of GABA, which is an inhibitory neurotransmitter that slows down the activity of the brain. This results in a decrease in anxiety, tension, and hyperactivity.
Biochemical and Physiological Effects:
Clonazolam has several biochemical and physiological effects on the body. It has been shown to have sedative, anxiolytic, and hypnotic effects. Clonazolam also has muscle relaxant properties and can cause drowsiness, dizziness, and impaired coordination. It can also cause respiratory depression and can be fatal in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Clonazolam in lab experiments include its potent sedative and anxiolytic effects, which make it useful in the study of anxiety disorders, insomnia, and panic attacks. The limitations of using Clonazolam in lab experiments include its potential for abuse and addiction, as well as its potential for respiratory depression and other adverse effects.
Orientations Futures
There are several future directions for the study of Clonazolam. One direction is the development of new drugs that have similar sedative and anxiolytic effects but with fewer adverse effects. Another direction is the study of the long-term effects of Clonazolam on the brain and the body. Additionally, the use of Clonazolam in the treatment of other disorders such as epilepsy and alcohol withdrawal syndrome can also be explored.
Conclusion:
Clonazolam is a potent sedative and anxiolytic drug that is used in scientific research. It has several biochemical and physiological effects on the body and acts on the GABA-A receptor in the central nervous system. Clonazolam has advantages and limitations for lab experiments and has several future directions for study. The development of new drugs with similar effects but fewer adverse effects and the study of the long-term effects of Clonazolam are some of the future directions for research.
Méthodes De Synthèse
The synthesis of Clonazolam involves the reaction of 2-chlorobenzonitrile with isobutyric acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to give Clonazolam. The synthesis of Clonazolam is a complex process that requires a high degree of expertise in organic chemistry.
Applications De Recherche Scientifique
Clonazolam is used in scientific research to study the effects of sedative and anxiolytic drugs on the central nervous system. Clonazolam is a potent drug that has been shown to have sedative, anxiolytic, and hypnotic effects. It is used in the treatment of anxiety disorders, insomnia, and panic attacks. Clonazolam is also used in the study of drug abuse and addiction.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(2)9-15-13(16)8-7-11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQWSHSRDZFXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-methylpropyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)




